beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- (CAS 86849-78-7), commonly referred to as 4-vinylphenyl rutinoside, is a highly specialized styrenic glycomonomer designed for the synthesis of advanced glycopolymers [1]. Featuring a polymerizable 4-vinylphenyl (styrenic) aglycone linked to a rutinose disaccharide (L-rhamnose and D-glucose), this compound serves as a critical precursor for controlled radical polymerization (CRP) techniques such as RAFT and ATRP. In procurement contexts, it is prioritized for its dual functionality: the styrenic backbone ensures highly controlled polymerization kinetics and UV traceability, while the terminal rhamnose epitope provides specific biological recognition for rhamnose-binding lectins and diglycosidases [2].
Generic substitution with simpler analogs fundamentally compromises either polymerization control or biological utility [1]. Replacing 4-vinylphenyl rutinoside with a monosaccharide analog like 4-vinylphenyl glucoside eliminates the terminal L-rhamnose residue, completely abolishing binding affinity to rhamnose-specific receptors and rendering the resulting polymer useless for diglycosidase assays. Conversely, substituting the styrenic aglycone with an allyl group (e.g., allyl rutinoside) leads to severe degradative chain transfer during free radical polymerization, resulting in low-molecular-weight oligomers with unacceptably high dispersity (Đ > 2.0). Furthermore, non-aromatic monomers such as acrylamido rutinoside lack the rigid hydrophobic spacer and strong UV absorbance profile at 254 nm, which complicates real-time monitoring and size-exclusion chromatography (SEC) during polymer manufacturing [2].
When subjected to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the styrenic double bond of 4-vinylphenyl rutinoside allows for exceptional control over molecular weight, yielding well-defined glycopolymers with low dispersity. In comparative assessments of polymerizable glycosides, styrenic monomers consistently achieve dispersity indices (Đ) below 1.2. In contrast, allyl-functionalized glycosides suffer from degradative chain transfer, yielding poorly defined oligomers with Đ > 2.0 [1].
| Evidence Dimension | Polymer Dispersity (Đ) via RAFT |
| Target Compound Data | 4-Vinylphenyl rutinoside (Styrenic): Đ < 1.2 |
| Comparator Or Baseline | Allyl rutinoside (Allylic): Đ > 2.0 |
| Quantified Difference | >40% reduction in dispersity, enabling precise macromolecular design |
| Conditions | RAFT polymerization using dithiobenzoate chain transfer agents |
Low dispersity is an absolute requirement for reproducible multivalent binding assays and pharmaceutical-grade glycopolymer manufacturing.
The biological value of 4-vinylphenyl rutinoside lies in its intact disaccharide moiety. Glycopolymers synthesized from this monomer retain the terminal L-rhamnose residue, which is strictly required for recognition by rhamnose-binding lectins and diglycosidases (e.g., rutinosidase). Comparative multivalent binding assays demonstrate that while rutinose-functionalized polymers exhibit high-affinity binding (Kd in the nanomolar to low micromolar range), polymers derived from 4-vinylphenyl beta-D-glucopyranoside show negligible binding affinity to these specific targets due to the absence of the rhamnose epitope [1].
| Evidence Dimension | Binding affinity to rhamnose-specific receptors |
| Target Compound Data | 4-Vinylphenyl rutinoside polymers: High affinity (nM-µM Kd) |
| Comparator Or Baseline | 4-Vinylphenyl glucoside polymers: Negligible binding |
| Quantified Difference | Orders of magnitude higher specificity for rhamnose-dependent pathways |
| Conditions | Multivalent glycopolymer binding assays with rhamnose-specific lectins |
Procuring the exact rutinoside monomer is mandatory when downstream applications target rhamnose-dependent immune receptors or diglycosidase enzymes.
The 4-vinylphenyl aglycone provides a strong aromatic chromophore that is highly advantageous during the purification and characterization of glycopolymers. Unlike acrylamido or allyl glycosides, which rely on less sensitive refractive index (RI) detection, 4-vinylphenyl rutinoside and its resulting polymers exhibit strong UV absorbance at 254 nm. This allows for precise, real-time monitoring of monomer conversion and accurate determination of molecular weight distributions via UV-coupled Size-Exclusion Chromatography (SEC) [1].
| Evidence Dimension | UV Absorbance at 254 nm for SEC monitoring |
| Target Compound Data | 4-Vinylphenyl rutinoside: Strong UV signal (aromatic spacer) |
| Comparator Or Baseline | Acrylamido rutinoside: Weak/No UV signal at 254 nm |
| Quantified Difference | Enables highly sensitive UV-SEC tracking vs. RI-only detection |
| Conditions | Polymer characterization via Size-Exclusion Chromatography (SEC) |
UV traceability significantly reduces analytical bottlenecks and improves quality control during the scale-up of glycopolymer synthesis.
4-Vinylphenyl rutinoside is the optimal precursor for manufacturing low-dispersity, high-molecular-weight glycopolymers used in targeted drug delivery systems, where precise macromolecular architecture and controlled batch-to-batch reproducibility are required [1].
The monomer is utilized to create highly specific glyconanoparticles designed to probe rhamnose-binding lectins or specific diglycosidases, leveraging the intact rutinose epitope that monosaccharide analogs lack [2].
Polymers derived from this compound can be used as functionalized surfaces or affinity matrices for the isolation, characterization, and application of rutinosidases in advanced biotechnological workflows [2].